molecular formula C8H12ClNO3 B1381473 3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride CAS No. 1803612-01-2

3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride

Cat. No. B1381473
CAS RN: 1803612-01-2
M. Wt: 205.64 g/mol
InChI Key: KFLPFGNRVLQXDO-UHFFFAOYSA-N
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Description

“3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803612-01-2 . It has a molecular weight of 205.64 . The IUPAC name for this compound is 3-((dimethylamino)methyl)furan-2-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO3.ClH/c1-9(2)5-6-3-4-12-7(6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H . This code provides a specific description of the structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Thermodynamic Properties in Organic Solvents

3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride has been studied for its thermodynamic properties, particularly its solubility in different organic solvents. Research has shown the temperature dependences of the solubility of similar carboxylic acids, providing insights into their enthalpies of fusion and mixing at a given temperature. This research is crucial for understanding the substance's behavior in various solvents and its potential applications in chemical processes (Sobechko et al., 2019).

Photochemical Properties

The compound has been involved in studies related to photochemical reactions. Research focusing on the photochemical preparation of dimethylaminophenyl heterocycles from similar compounds sheds light on the potential for synthesizing complex molecules through photo-induced processes, which are crucial in fields like material science and pharmaceuticals (Guizzardi et al., 2000).

Peptide Coupling and Synthesis of Enzymatic Substrates

One significant application involves peptide coupling methods of conjugated carboxylic acids with methyl ester amino acids hydrochloride. This method has proven to be efficient in synthesizing various substituted amino acid derivatives, demonstrating the chemical's role in producing crucial biochemical compounds like enzymatic substrates (Brunel et al., 2005).

Corrosion Inhibition

The compound or its derivatives have been studied for their corrosion inhibition properties, particularly for protecting mild steel in acidic solutions. These studies are vital for industrial applications where material longevity and resistance are critical (Khaled, 2006).

Hydrophobizing Properties

The hydrochlorides of related amides show promise as cationic surfactants for hydrophobization, particularly in the oil industry for treating the bottomhole formation zone of oil fields. This application is crucial for enhancing oil recovery and maintaining the integrity of oil wells (Vlasova et al., 2017).

Antimicrobial Activity

Compounds similar to this compound have been synthesized and assessed for their antimicrobial activity against a range of microorganisms. This research is fundamental for developing new antimicrobial agents in the medical field (Zanatta et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not well documented in the available literature . More research is needed to provide a detailed mechanism of action of this compound.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-[(dimethylamino)methyl]furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-9(2)5-6-3-4-12-7(6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLPFGNRVLQXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(OC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803612-01-2
Record name 2-Furancarboxylic acid, 3-[(dimethylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803612-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(dimethylamino)methyl]furan-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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